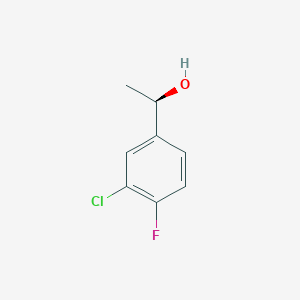

(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol

Beschreibung

BenchChem offers high-quality (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-(3-chloro-4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGSPHGSOUBBIC-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-chloro-4-fluoro-alpha-methylbenzyl alcohol R-enantiomer

An In-depth Technical Guide to (R)-3-Chloro-4-fluoro-α-methylbenzyl Alcohol: Synthesis, Analysis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the (R)-enantiomer of 3-chloro-4-fluoro-α-methylbenzyl alcohol, a critical chiral building block in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the core aspects of its synthesis, enantiomeric purification, and analytical characterization, emphasizing the causality behind methodological choices to ensure robust and reproducible outcomes.

Introduction: A Key Chiral Intermediate

(R)-3-chloro-4-fluoro-α-methylbenzyl alcohol is a halogenated chiral secondary alcohol. Its structural rigidity and defined stereochemistry make it a valuable precursor for creating complex molecules with specific biological activities. The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug substance, making this intermediate particularly relevant in medicinal chemistry.[1][2] The precise three-dimensional arrangement of the hydroxyl and methyl groups, dictated by its 'R' configuration, is often essential for the specific molecular interactions required for a drug's efficacy.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of chemical synthesis and application. The key properties of the analogous, non-fluorinated compound, 3-chloro-α-methylbenzyl alcohol, are presented below for reference, as specific data for the title compound is sparse in publicly available databases. Researchers should expect similar properties, with adjustments for the effects of the fluorine substituent.

Table 1: Physicochemical Properties of 3-Chloro-α-methylbenzyl Alcohol (Reference)

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | [3][4] |

| Molecular Weight | 156.61 g/mol | [3][4] |

| CAS Number | 6939-95-3 | [4] |

| Appearance | Very Pale Yellow Liquid | [4] |

| Specific Gravity | 1.17 g/mL | [4] |

| Refractive Index | 1.54 | [4] |

Spectroscopic Data Interpretation

-

¹H NMR: Expect characteristic peaks for the aromatic protons (with splitting patterns influenced by the chloro and fluoro substituents), a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and a broad singlet for the hydroxyl proton (OH).

-

¹³C NMR: The spectrum would show distinct signals for each of the eight carbon atoms, with the carbon bearing the hydroxyl group appearing in the 65-75 ppm range. The C-F coupling would be observable.

-

IR Spectroscopy: Key absorbances would include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, and C-O stretching near 1050-1150 cm⁻¹.

Synthesis and Enantiomeric Purification

The generation of enantiomerically pure (R)-3-chloro-4-fluoro-α-methylbenzyl alcohol is paramount. Two primary strategies are employed: direct asymmetric synthesis or the resolution of a racemic mixture.

Strategy 1: Asymmetric Synthesis via Prochiral Ketone Reduction

The most efficient route to a single enantiomer is through asymmetric synthesis, which directly creates the desired stereocenter. This is typically achieved by the stereoselective reduction of the corresponding prochiral ketone, 3-chloro-4-fluoroacetophenone.

Causality of Method: The choice of a chiral reducing agent or catalyst is critical. Reagents like (S)-Alpine borane or metal catalysts with chiral ligands create a diastereomeric transition state with the ketone.[7] This difference in energy between the two possible transition states favors the formation of one enantiomer over the other, resulting in a product with high enantiomeric excess (e.e.).

Caption: Workflow for Asymmetric Synthesis.

Experimental Protocol: Asymmetric Reduction

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry reaction vessel with the chiral reducing agent (e.g., (S)-Alpine borane solution). Cool the vessel to the recommended temperature (e.g., -20 °C to 0 °C) to control selectivity.

-

Substrate Addition: Slowly add a solution of 3-chloro-4-fluoroacetophenone in a dry, aprotic solvent (e.g., THF) to the reducing agent solution. The slow addition rate is crucial to maintain temperature and maximize enantioselectivity.

-

Reaction Monitoring: Stir the reaction at the controlled temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of an appropriate reagent (e.g., methanol, followed by aqueous HCl) to destroy any excess reducing agent.

-

Extraction and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude alcohol via flash column chromatography on silica gel to remove any impurities.

-

Validation: Analyze the final product for chemical purity (GC/HPLC) and enantiomeric excess (Chiral HPLC).

Strategy 2: Racemic Synthesis and Chiral Resolution

An alternative approach involves synthesizing the racemic alcohol and then separating the enantiomers. This can be advantageous if a suitable asymmetric method is not available or cost-effective.

Causality of Method: This strategy relies on converting the enantiomeric pair into a pair of diastereomers by reacting them with a chiral resolving agent.[8][9] Diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention), allowing them to be separated by standard laboratory techniques like crystallization or chromatography.[8]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Chloro-alpha-methylbenzenemethanol | C8H9ClO | CID 97779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. bmse000540 3-methylbenzyl Alcohol at BMRB [bmrb.io]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

Strategic Sourcing and Validation of Chiral 1-(3-chloro-4-fluorophenyl)ethanol

A Technical Guide for Medicinal Chemistry and Process Development[1]

Executive Summary

1-(3-chloro-4-fluorophenyl)ethanol is a high-value chiral building block, serving as a critical scaffold in the synthesis of tyrosine kinase inhibitors (TKIs) and next-generation agrochemicals.[1] Its specific halogenation pattern—a chlorine at the meta position and a fluorine at the para position—modulates lipophilicity and metabolic stability, blocking facile P450 oxidation at the para-position while influencing binding affinity through electronic effects.

This guide provides a technical roadmap for sourcing this chiral synthon, validating its enantiomeric purity, and understanding the impurity profiles inherent to its synthesis.

Molecular Profile & Criticality[1]

The chirality of the benzylic alcohol position is often the determinant of biological activity. In drug design, this alcohol is frequently converted into a chiral amine (via azide displacement or Ritter reaction) or an ether. Using a racemate in early discovery can lead to costly late-stage separation; therefore, sourcing high-ee% (enantiomeric excess) material is standard practice.[1]

Key Chemical Data

| Property | Specification |

| IUPAC Name | 1-(3-chloro-4-fluorophenyl)ethanol |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| Chiral Center | Benzylic Carbon (C1) |

| Boiling Point | ~120-121°C (at 45 Torr) |

| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C |

Synthesis Routes & Impurity Profiling[5]

Understanding how your supplier manufactures this compound is vital for anticipating "silent" impurities—contaminants that may not appear in standard LC-MS runs but can poison downstream catalysts (e.g., trace metals or protein residues).[1]

Pathway A: Biocatalytic Reduction (Preferred)[1]

-

Method: Enzymatic reduction of 3-chloro-4-fluoroacetophenone using Ketoreductases (KREDs) with cofactor recycling (NADPH).[1]

-

Pros: High ee% (>99%), mild conditions, no heavy metals.

-

Cons: Potential for residual protein/endotoxins (relevant for GMP).[1]

-

Impurity Profile: Unreacted ketone, antifoam agents, buffer salts.

Pathway B: Asymmetric Transfer Hydrogenation (ATH)[1]

-

Method: Noyori-type reduction using Ruthenium (Ru) or Rhodium (Rh) catalysts with chiral ligands (e.g., TsDPEN).[1]

-

Pros: Scalable, well-defined kinetics.

-

Cons: Trace metal contamination (Ru/Rh) which must be scavenged.

-

Impurity Profile: Metal residues, ligand fragments, over-reduced byproducts.

Visualization: Synthesis Workflows

Caption: Comparison of Biocatalytic vs. Chemocatalytic routes, highlighting distinct impurity risks.

Sourcing Strategy & Supplier Evaluation

Suppliers are categorized by their ability to provide specific enantiomers and their synthesis scale.

CAS Number Reference

Confusion often arises due to ambiguous labeling. Use these specific CAS numbers for procurement:

| Isomer | CAS Number | Common Application |

| (S)-Isomer | 126534-42-7 | Key intermediate for chiral amines/ethers |

| (R)-Isomer | 126534-43-8 | Alternate stereochemistry studies |

| Racemate | 6939-95-3 (generic) | Reference standard for HPLC method development |

Supplier Tiers

Tier 1: Primary Manufacturers (Bulk/Process Scale)

These vendors often hold IP on the catalytic routes (Noyori or KRED libraries).[1]

-

Takasago International: Global leader in Asymmetric Transfer Hydrogenation (ATH). Excellent for multi-kilo to ton scale.

-

Daicel Corporation: Specializes in chiral separation but also offers chiral reagents and synthesis services.

-

Codexis: (If biocatalytic route is required) Provides enzyme panels for custom synthesis.[1]

Tier 2: Catalog & Research Suppliers (Gram Scale)

Best for early-stage discovery and medicinal chemistry SAR.[1]

-

Sigma-Aldrich (Merck): Reliable documentation, high price point.[1]

-

Combi-Blocks: Excellent balance of price and speed; typically stocks the (S)-isomer.[1]

-

Enamine: Strong presence in building blocks; good for analogs.

-

AchemBlock / Matrix Scientific: Specialized sourcing for fluorinated intermediates.

Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) without internal verification is a critical failure mode in chiral chemistry. Optical rotation ([α]D) is insufficient for determining high enantiomeric excess.[1] Chiral HPLC is mandatory.

Protocol: Chiral HPLC Method

This method separates the (R) and (S) enantiomers to calculate ee%.[1]

-

Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.[1]

-

Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).[1]

-

Note: For higher solubility, 90:10 can be used, but resolution may decrease slightly.

-

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 25°C.

-

Detection: UV @ 220 nm (Absorption max for chlorofluorophenyl ring).[1]

-

Sample Prep: Dissolve ~1 mg/mL in Mobile Phase.

Validation Workflow

Caption: Decision tree for incoming raw material validation ensuring enantiomeric purity.

Handling and Storage

-

Hygroscopicity: Moderate. Store in tightly sealed containers.

-

Oxidation Risk: Benzylic alcohols can slowly oxidize to the acetophenone if exposed to air and light over long periods.

-

Recommendation: Re-test ee% if the material has been stored for >6 months.

References

-

ChemicalBook. (S)-2-CHLORO-1-(4-FLUOROPHENYL)ETHANOL Product Properties and CAS 126534-42-7. Retrieved from [1]

-

PubChem. (1R)-2-chloro-1-(4-fluorophenyl)ethanol Compound Summary (CAS 126534-43-8).[1] National Library of Medicine. Retrieved from [1]

-

Takasago International Corporation. Chiral Building Blocks and Ligands. Retrieved from [1]

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

-

Sigma-Aldrich. 2-(3-Chloro-4-fluorophenyl)ethanol Product Specification. Retrieved from [1]

Sources

Technical Guide: Asymmetric Reduction of 3-Chloro-4-Fluoroacetophenone

The following technical guide details the asymmetric reduction of 3-chloro-4-fluoroacetophenone. This document is structured for researchers and process chemists, focusing on the production of high-purity chiral intermediates used in pharmaceutical development.

Executive Summary

The chiral alcohol 1-(3-chloro-4-fluorophenyl)ethanol is a high-value pharmacophore used in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and GPCR ligands where the 3-chloro-4-fluoro motif modulates metabolic stability and lipophilicity.

This guide provides a comparative technical analysis of the three primary methodologies for synthesizing the enantiopure alcohol from 3-chloro-4-fluoroacetophenone (CFA) :

-

Biocatalytic Reduction (KREDs): Highest enantioselectivity (>99% ee), mild conditions.

-

Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Scalable, robust, no cofactor requirement.

-

Corey-Bakshi-Shibata (CBS) Reduction: Reliable for small-scale library synthesis.

Target Molecule Profile:

-

Substrate: 3-Chloro-4-fluoroacetophenone (CAS: 2923-66-2)

-

Product: (R)- or (S)-1-(3-chloro-4-fluorophenyl)ethanol

-

Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 98%

Strategic Context & Reaction Pathways

The reduction of CFA presents specific chemoselective challenges. The presence of aryl halogens (Cl, F) precludes the use of standard heterogeneous hydrogenation (e.g., Pd/C + H₂) due to the high risk of hydrodehalogenation. Therefore, hydride transfer mechanisms (enzymatic or homogenous organometallic) are required.

Reaction Scheme & Logic

The following diagram illustrates the divergent pathways to access either the (R) or (S) enantiomer.

Caption: Divergent synthesis pathways for (R) and (S) enantiomers via biocatalytic and chemocatalytic routes.

Method A: Biocatalytic Reduction (Ketoreductases)

Biocatalysis is the preferred route for pharmaceutical intermediates due to its superior enantioselectivity and operation at ambient temperature/pressure. Ketoreductases (KREDs) are NADPH-dependent oxidoreductases that transfer a hydride to the carbonyl carbon.

Mechanism & Cofactor Regeneration

The reaction requires a cofactor recycling system (typically Glucose Dehydrogenase/Glucose or Isopropanol/ADH) to drive the equilibrium and minimize expensive cofactor usage.

Caption: Coupled enzymatic cycle showing KRED-mediated reduction and GDH-mediated cofactor regeneration.

Experimental Protocol (Typical Screening Scale)

Objective: Synthesis of (S)-1-(3-chloro-4-fluorophenyl)ethanol.

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

-

Substrate Solution: Dissolve 3-chloro-4-fluoroacetophenone (50 mg) in DMSO (50 µL).

-

Cofactor Mix: Dissolve NADP+ (1 mg) and Glucose (100 mg) in the buffer (5 mL). Add Glucose Dehydrogenase (GDH, 50 Units).

-

Reaction Initiation: Add the KRED enzyme (e.g., Lactobacillus kefir ADH or commercial variant) (5-10 mg) to the buffer mix. Add the substrate solution.[1][2][3]

-

Incubation: Shake at 30°C / 250 rpm for 24 hours.

-

Work-up: Extract with Ethyl Acetate (3 x 2 mL). Dry over Na₂SO₄ and concentrate.

-

Validation: Analyze via Chiral HPLC (See Section 5).

Method B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

For larger scale-up where enzyme cost or stability is prohibitive, Ruthenium-catalyzed transfer hydrogenation is the industry standard. This method utilizes the Noyori catalyst system (RuCl(p-cymene)[(S,S)-TsDPEN]).

Mechanistic Insight

The reaction proceeds via a metal-ligand bifunctional mechanism. The chiral diamine ligand (TsDPEN) directs the facial selectivity, while the ruthenium center mediates hydride transfer from the hydrogen donor (Formic acid/Triethylamine or Isopropanol).

Experimental Protocol (Gram Scale)

Objective: Synthesis of (S)-1-(3-chloro-4-fluorophenyl)ethanol.

Reagents:

-

Substrate: 3-Chloro-4-fluoroacetophenone (1.72 g, 10 mmol)

-

Catalyst: RuCl (6.4 mg, 0.01 mmol, S/C = 1000)

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

Step-by-Step:

-

Inert Atmosphere: Purge a Schlenk flask with nitrogen.

-

Catalyst Charge: Add the Ru-catalyst and the substrate to the flask.

-

Solvent Addition: Add degassed Formic acid/Triethylamine mixture (5 mL) and DMF (2 mL) if solubility is poor.

-

Reaction: Stir at 28°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Dilute with water (20 mL) and extract with Dichloromethane (DCM).

-

Purification: Wash organic layer with sat.[1] NaHCO₃ (to remove acid), brine, and dry over Na₂SO₄.[1] Concentrate in vacuo.[3]

-

Yield: Typically >95% conversion.

-

Note: Use (R,R)-TsDPEN to obtain the (R)-enantiomer.

Analytical Controls & Quality Assurance

Accurate determination of Enantiomeric Excess (ee) is critical. The presence of the fluorine atom does not significantly alter the retention behavior compared to the chloro-analog, but specific separation conditions are required.

Chiral HPLC Method

-

Column: Daicel Chiralcel OD-H or OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Dimensions: 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).

-

Flow Rate: 0.8 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 210 nm (Absorption of the phenyl ring) or 254 nm.

-

Expected Retention:

-

(S)-Enantiomer: ~11.5 min

-

(R)-Enantiomer: ~13.2 min

-

Note: Elution order may reverse depending on the specific column lot and solvent ratio; always verify with a racemic standard.

-

Quantitative Data Summary

| Parameter | Biocatalysis (KRED) | Ru-ATH (Transfer Hydrog.) | CBS Reduction |

| Enantiomeric Excess (ee) | > 99% | 95% - 98% | 90% - 96% |

| Conversion | > 99% | > 95% | > 90% |

| Scalability | High (requires fermentation) | High (Chemical bulk) | Low/Medium |

| Cost Driver | Enzyme screening | Ruthenium catalyst | Stoichiometric Borane |

| Green Metric | Excellent (Water based) | Good (Organic solvent) | Poor (Borane waste) |

Troubleshooting & Optimization

Preventing Dehalogenation

-

Risk: Loss of the Chlorine or Fluorine atom.

-

Solution: Avoid heterogeneous catalysts (Pd/C, Pt/C) and hydrogen gas at high pressure. Both ATH and Biocatalysis are "soft" reduction methods that preserve the aryl-halide bonds.

Improving Solubility

-

Issue: CFA has low solubility in aqueous buffers (Biocatalysis).

-

Solution: Use a biphasic system (Buffer/Butyl Acetate) or add co-solvents (DMSO/IPA) up to 10% v/v. Ensure the KRED variant selected is solvent-tolerant.

Racemization

-

Issue: Product ee drops over time.

-

Cause: Benzylic alcohols with electron-withdrawing groups (Cl, F) can racemize under highly acidic conditions via a carbocation intermediate.

-

Solution: Ensure work-up for the Ru-ATH method (which uses Formic Acid) includes a prompt and thorough neutralization with NaHCO₃.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

-

Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012.

-

BenchChem. (2025).[1] Application Notes: Asymmetric Reduction of Halogenated Acetophenones.

-

Sigma-Aldrich. (2024). 3-Chloro-4-fluoroacetophenone Product Specification and Safety Data.

Sources

Technical Guide: Biocatalytic Synthesis & Application of (R)-1-(3-Chloro-4-fluorophenyl)ethanol

Executive Summary

Molecule: (R)-1-(3-chloro-4-fluorophenyl)ethanol Synonyms: (R)-3-chloro-4-fluoro-α-methylbenzyl alcohol; (R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol. CAS (Racemate): 1215033-06-1 (Generic reference for structure verification) Target Audience: Process Chemists, Medicinal Chemists, CMC Leads.

This guide details the asymmetric synthesis of (R)-1-(3-chloro-4-fluorophenyl)ethanol , a high-value chiral synthon. While often overshadowed by its non-halogenated analogs, this specific scaffold is a critical intermediate for generating chiral amines found in next-generation kinase inhibitors (e.g., EGFR targets) and CNS-active agents (e.g., 5-HT1A antagonists).

The industry standard has shifted from metal-catalyzed transfer hydrogenation (Noyori type) to biocatalytic reduction using Ketoreductases (KREDs). This guide focuses on the biocatalytic route due to its superior enantiomeric excess (>99% ee), mild aqueous conditions, and elimination of heavy metal scavenging steps.

Chemical Identity & Structural Significance[1][2][3]

The molecule features a chiral center at the benzylic position, flanked by a 3-chloro-4-fluoro substitution pattern on the phenyl ring. This specific halogenation pattern modulates metabolic stability (blocking para-hydroxylation) and lipophilicity in final drug candidates.

| Property | Specification |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| Chiral Center | C1 (Benzylic carbon) |

| Physical State | Colorless to pale yellow oil (solidifies upon high purity/cooling) |

| Solubility | Soluble in MeOH, EtOH, IPA, EtOAc, DCM; Low solubility in water.[1] |

| Key Reactivity | Benzylic alcohol susceptible to nucleophilic substitution (with inversion) via mesylation or Mitsunobu conditions. |

Synthesis Strategy: Biocatalytic Reduction

The most robust method for synthesizing the (R)-isomer is the enzymatic reduction of 3'-chloro-4'-fluoroacetophenone .

Mechanism of Action

The reaction utilizes an NADPH-dependent Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH). To make the process economically viable, a cofactor regeneration system (coupled enzyme) is employed—typically Glucose Dehydrogenase (GDH) converting Glucose to Gluconolactone, thereby recycling NADP+ back to NADPH.

Reaction Pathway Diagram

The following diagram illustrates the stereoselective reduction and the coupled cofactor recycling loop.

Caption: Stereoselective reduction coupled with a Glucose/GDH cofactor regeneration system.

Detailed Experimental Protocol

Objective: Synthesize 10g of (R)-1-(3-chloro-4-fluorophenyl)ethanol with >98% conversion and >99% ee.

Reagents & Materials[1][4][5][6][7][8]

-

Substrate: 3'-Chloro-4'-fluoroacetophenone (10.0 g, ~58 mmol).

-

Enzyme: Commercial KRED screening kit (e.g., Codexis KRED-P1 series or equivalent E. coli recombinant ADH) specific for (R)-selectivity.

-

Cofactor: NADP+ (catalytic amount, 10 mg).

-

Recycling System: Glucose (15 g) and Glucose Dehydrogenase (GDH, 50 mg).

-

Buffer: 100 mM Potassium Phosphate Buffer (KPi), pH 7.0.

-

Solvent: Isopropyl Alcohol (IPA) - Note: Some KREDs use IPA as the hydrogen donor instead of Glucose/GDH.

Step-by-Step Methodology

-

Buffer Preparation:

-

Prepare 200 mL of 100 mM KPi buffer (pH 7.0).

-

Add MgSO₄ (2 mM final concentration) to stabilize the enzyme.

-

-

Reaction Assembly:

-

In a 500 mL round-bottom flask equipped with an overhead stirrer, dissolve Glucose (15 g) in the buffer.

-

Add the cofactor NADP+ (10 mg) and the recycling enzyme GDH (50 mg).

-

Add the KRED enzyme (100-200 mg, depending on specific activity).

-

Self-Validating Check: Measure pH.[2] It should be 7.0. If acidic, adjust with 1M NaOH.

-

-

Substrate Addition:

-

Dissolve the substrate (3'-chloro-4'-fluoroacetophenone) in a minimal amount of DMSO or IPA (5-10 mL) to assist solubility.

-

Add dropwise to the enzyme mixture while stirring at 250 rpm.

-

-

Incubation:

-

Maintain temperature at 30°C.

-

pH Control (Critical): As the reaction proceeds (if using Glucose), gluconic acid is produced, lowering pH. Use an autotitrator to maintain pH 7.0 using 1M NaOH.

-

Timepoint: Run for 18-24 hours.

-

-

Reaction Monitoring (IPC):

-

Take a 50 µL aliquot, extract with 200 µL EtOAc.

-

Analyze via achiral HPLC or GC for conversion. Target: <1% remaining ketone.

-

-

Workup:

-

Add Celite (5 g) and filter the mixture to remove protein/biomass.

-

Extract the filtrate with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine (100 mL).

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[3]

-

-

Purification:

-

The crude oil is typically >95% pure. If necessary, purify via flash chromatography (Hexane/EtOAc 90:10).

-

Analytical Controls & Quality Assurance

Verification of chiral purity is the most critical step.

Chiral HPLC Method[7][8]

-

Column: Daicel Chiralcel OB-H or OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropyl Alcohol (95 : 5).

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 210 nm (or 254 nm).

-

Expected Retention:

-

(S)-isomer: ~12-15 min (varies by column lot).

-

(R)-isomer: ~18-22 min.

-

Note: Always inject a racemic standard first to establish retention times.

-

Process Flow Diagram

The following diagram outlines the logical flow from synthesis to validation.

Caption: Operational workflow from bioreactor setup to final quality control.

Industrial Scalability & Safety

Safety Considerations

-

Halogenated Compounds: 3'-chloro-4'-fluoroacetophenone and the product are skin and eye irritants. Wear nitrile gloves and safety goggles.

-

Enzymes: Powdered enzymes can be respiratory sensitizers. Handle in a fume hood or weigh box.

-

Solvents: IPA and Ethyl Acetate are flammable. Ensure proper grounding.

Scalability Factors

-

Substrate Loading: While 0.5 M is standard for lab scale, industrial KRED processes can often handle up to 100-200 g/L loading.

-

Emulsions: Biocatalytic reactions often form emulsions during extraction due to proteins. Use of diatomaceous earth (Celite) filtration or centrifugation is standard for breaking emulsions at scale.

References

-

Biocatalytic Reduction of Acetophenones

-

Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011.

-

-

Chiral HPLC Methodologies

-

Daicel Corporation. "Chiral Selector Screening for Halogenated Phenyl Ethanols." Chiral Technologies Instruction Manuals.

-

-

Synthesis of Halogenated Intermediates

-

Organic Syntheses, Coll. Vol. 10, p. 29 (2004).[4] "Asymmetric Transfer Hydrogenation."

-

-

Substrate Properties (PubChem)

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24721642, 1-(3-chloro-4-fluorophenyl)ethanol."

-

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol

The enantiomerically pure alcohol, (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, is a critical chiral building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry is often paramount to the biological activity and safety profile of the final drug substance. Asymmetric synthesis, the process of selectively creating one enantiomer over the other, is therefore a cornerstone of modern medicinal chemistry and process development.[1][2] This document provides a detailed guide to the asymmetric synthesis of this key intermediate, focusing on scientifically robust and field-proven methodologies. We will delve into the mechanistic underpinnings of the chosen synthetic routes, provide comprehensive, step-by-step protocols, and outline the necessary analytical techniques for validation.

Strategic Approaches to Asymmetric Synthesis

The primary and most efficient route to (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is the asymmetric reduction of the prochiral ketone, 3-chloro-4-fluoroacetophenone.[3][4][5][6] Several powerful catalytic systems have been developed for this transformation, each with its own set of advantages. This guide will focus on two of the most reliable and widely adopted methods:

-

Noyori-Type Asymmetric Hydrogenation: This method utilizes ruthenium catalysts bearing chiral diphosphine and diamine ligands.[7][8][9][10] These catalysts are renowned for their high efficiency, broad substrate scope, and the exceptional levels of enantioselectivity they can achieve. The reaction typically proceeds via a metal-ligand bifunctional mechanism.[9]

-

Corey-Bakshi-Shibata (CBS) Reduction: This approach employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to the ketone.[11][12][13] The CBS reduction is valued for its operational simplicity, predictable stereochemical outcome, and the commercial availability of the catalyst precursors.[13]

The choice between these methods may depend on factors such as available equipment (hydrogenation apparatus), cost of reagents, and desired scale of the reaction. For the purposes of this guide, we will provide detailed protocols for both approaches.

Method 1: Noyori-Type Asymmetric Hydrogenation

This protocol is adapted from the well-established principles of Noyori asymmetric hydrogenation, which has been successfully applied to a wide array of substituted acetophenones.[7][10] The (R)-configuration of the product alcohol is achieved by using a catalyst prepared with the (R,R)-configured chiral diamine ligand.

Reaction Principle & Mechanism

The catalytic cycle of Noyori-type asymmetric hydrogenation is a sophisticated process involving the cooperative action of the metal center and the ligands. The key step is the stereoselective transfer of a hydride from the ruthenium complex to the ketone, guided by the chiral environment created by the diphosphine and diamine ligands.[9]

Caption: Noyori Asymmetric Hydrogenation Catalytic Cycle.

Experimental Protocol

Materials:

-

[RuCl2((R)-BINAP)((R,R)-DPEN)] or a similar (R,R)-configured Noyori-type catalyst

-

Anhydrous isopropanol (IPA) or ethanol

-

Potassium tert-butoxide (KOtBu)

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

-

High-pressure hydrogenation reactor

Procedure:

-

Reactor Preparation: Thoroughly dry all glassware and the hydrogenation reactor. Purge the entire system with an inert gas (Argon or Nitrogen) to remove air and moisture.

-

Catalyst and Substrate Addition: To the reactor vessel under an inert atmosphere, add 3-chloro-4-fluoroacetophenone (1 equivalent).

-

Solvent and Base Addition: Add anhydrous isopropanol or ethanol to dissolve the substrate. The concentration should be carefully optimized, but a starting point of 0.1-0.5 M is common. Add a solution of potassium tert-butoxide in the same solvent (typically 1-5 mol % relative to the substrate).

-

Catalyst Loading: In a separate glovebox or under a strong stream of inert gas, weigh the [RuCl2((R)-BINAP)((R,R)-DPEN)] catalyst (typically 0.01-0.1 mol %) and add it to the reactor.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).

-

Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing them by TLC or GC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas. Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

| Parameter | Typical Range |

| Substrate Concentration | 0.1 - 1.0 M |

| Catalyst Loading (S/C ratio) | 1,000 - 10,000 |

| Hydrogen Pressure | 10 - 80 atm |

| Temperature | 25 - 60 °C |

| Reaction Time | 4 - 24 hours |

| Expected Yield | >95% |

| Expected Enantiomeric Excess | >98% ee |

Method 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction offers a highly predictable and operationally simpler alternative to high-pressure hydrogenation.[11][13] The stereochemical outcome is dictated by the chirality of the oxazaborolidine catalyst. To obtain the (1R)-alcohol, the (R)-CBS catalyst is used.

Reaction Principle & Mechanism

The reaction proceeds through a six-membered transition state where the ketone coordinates to the boron atom of the borane-catalyst complex. The hydride is then transferred from the borane to the re-face of the ketone, leading to the (R)-alcohol.[11][13]

Caption: CBS Asymmetric Reduction Experimental Workflow.

Experimental Protocol

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene or neat)

-

Borane-tetrahydrofuran complex (BH3-THF, 1M solution)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Standard glassware for air-sensitive reactions

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: Under an inert atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol %) to a flask containing anhydrous THF. Cool the solution to 0-5 °C.

-

Borane Addition: Slowly add the borane-THF solution (approximately 0.6-1.0 equivalents) to the catalyst solution while maintaining the temperature. Stir for 10-15 minutes to allow for complex formation.

-

Substrate Addition: In a separate flask, dissolve 3-chloro-4-fluoroacetophenone (1 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the reaction mixture at the controlled temperature until the starting material is consumed (monitor by TLC or GC).

-

Quenching: Slowly and carefully add methanol to the reaction mixture to quench the excess borane.

-

Work-up: Allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Parameter | Typical Value |

| Catalyst Loading | 5 - 10 mol% |

| Borane Stoichiometry | 0.6 - 1.0 equivalents |

| Temperature | 0 - 25 °C |

| Reaction Time | 1 - 6 hours |

| Expected Yield | 90 - 98% |

| Expected Enantiomeric Excess | 95 - 99% ee |

Analytical Characterization and Quality Control

The determination of enantiomeric excess (ee) is crucial for validating the success of the asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral alcohols.[15][16]

Typical HPLC Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of hexanes and isopropanol is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

-

Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric excess, often through the use of a chiral solvating agent or by converting the alcohol to diastereomeric esters (e.g., Mosher's esters).[17] ¹⁹F NMR can be particularly useful given the fluorine atom in the molecule, as the fluorine signals of the enantiomers may be resolved in a chiral environment.[17][18]

Conclusion

The asymmetric synthesis of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol can be achieved with high efficiency and excellent enantioselectivity using established catalytic methods. Both Noyori-type asymmetric hydrogenation and CBS reduction represent reliable and scalable approaches. The choice of method will depend on the specific requirements and resources of the laboratory. Rigorous analytical control, particularly using chiral HPLC, is essential to ensure the enantiomeric purity of the final product, a critical parameter for its application in pharmaceutical development.

References

-

Noyori, R., Kitamura, M., & Ohkuma, T. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS, 101(15), 5356-5362. [Link]

-

Del Conte, R., & Pescitelli, G. (2003). Quantum mechanical study of stereoselectivity in the oxazaborolidine-catalyzed reduction of acetophenone. PubMed, 20(8), 1039-50. [Link]

-

Huang, S., Wang, B., Shan, Z., & Zhao, D. (2007). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Synthetic Communications, 30(13), 2423-2427. [Link]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

-

Didier, D., et al. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal of Pharmaceutical and Research Sciences. [Link]

-

Various Authors. (2014). Reduction of Acetophenone at room temperature with various bicyclic oxazaborolidines. ResearchGate. [Link]

-

Gale, E. M., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. [Link]

-

Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 41(35), 10857-10865. [Link]

-

Gridnev, A. A., & Imamoto, T. (2014). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society, 136(10), 3909-3923. [Link]

-

Wenzel, T. J., & Chisholm, C. D. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 342-349. [Link]

-

University of Bath. Determination of enantiomeric excess. [Link]

-

Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

-

Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]

-

Sanchez, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 59-64. [Link]

-

Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

-

University of Liverpool. Asymmetric Synthesis. [Link]

-

Various Authors. (2025). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. ResearchGate. [Link]

-

Various Authors. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

-

Various Authors. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]

-

Soai, K., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 12(6), 945. [Link]

-

Davies, H. M. L., Denton, J. R., & Sukumaran, D. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]

-

Cardiff University. (2018). Asymmetric Synthesis of Pharmaceuticals and Natural Products. Blogs - Cardiff University. [Link]

-

Various Authors. (2024). Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. [Link]

-

Sodeoka, M., et al. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(7), 3743-3813. [Link]

-

Various Authors. (2018). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. [Link]

-

Various Authors. (2015). Kinetic profile of the reduction of 4′-chloroacetophenone using free cells for biocatalyst re-use. ResearchGate. [Link]

-

Ahsan, M. J., et al. (2016). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Arabian Journal of Chemistry, 9, S861-S866. [Link]

-

Cheméo. (2026). 3-Chloro-4-fluoroacetophenone. [Link]

-

PubChem. 3'-Chloro-4'-fluoroacetophenone. [Link]

-

Various Authors. (2025). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. [Link]

-

NIST. (2021). 3-Chloro-4-fluoroacetophenone. NIST WebBook. [Link]

-

University of California, Berkeley. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

PubChem. (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol. [Link]

-

Various Authors. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI. [Link]

-

Various Authors. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. researchgate.net [researchgate.net]

- 4. 3'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pnas.org [pnas.org]

- 8. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nobelprize.org [nobelprize.org]

- 11. Quantum mechanical study of stereoselectivity in the oxazaborolidine-catalyzed reduction of acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. books.rsc.org [books.rsc.org]

- 14. chemeo.com [chemeo.com]

- 15. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 16. uma.es [uma.es]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol as a Key Chiral Intermediate in Pharmaceutical Synthesis

Executive Summary: The Strategic Importance of Chiral Halogenated Phenyl-Ethanols

In modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of "handedness," can dramatically influence a drug's pharmacological and toxicological profile.[1][2] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[1] Consequently, the synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a cornerstone of the pharmaceutical industry.

(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is a valuable chiral building block, or synthon, that provides chemists with a stereochemically defined center to construct more complex molecules. Its utility is amplified by the presence of the 3-chloro and 4-fluoro substituents on the phenyl ring. These halogens can significantly alter a molecule's properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets, making this intermediate particularly useful in lead optimization and structure-activity relationship (SAR) studies.[3][4][5] This guide provides detailed protocols for the synthesis, quality control, and application of this critical intermediate, grounded in established chemical principles and regulatory expectations.

Synthesis and Stereochemical Control: The Asymmetric Reduction Pathway

The most efficient and reliable method for producing (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is through the catalytic asymmetric reduction of its prochiral ketone precursor, 3'-chloro-4'-fluoroacetophenone.[6][7] This approach leverages chiral catalysts to selectively generate the desired (R)-enantiomer with high fidelity.

Causality of Method Selection: While classical resolution methods can separate enantiomers, they are inherently inefficient, with a maximum theoretical yield of 50%. Asymmetric synthesis, in contrast, directly converts the starting material into the desired enantiomer, offering significantly higher yields and better atom economy.[8] Biocatalysis, using enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), is a particularly powerful approach due to the exceptional stereoselectivity of enzymes, which operate under mild, environmentally friendly conditions.[9][10]

Caption: Figure 1: General workflow for the biocatalytic asymmetric synthesis.

Protocol 1: Biocatalytic Asymmetric Reduction of 3'-Chloro-4'-fluoroacetophenone

This protocol describes a representative lab-scale synthesis using a commercially available ketoreductase (KRED) enzyme.

Materials:

-

3'-Chloro-4'-fluoroacetophenone (1.0 eq)

-

Ketoreductase (KRED) enzyme preparation

-

NADP⁺ (co-factor, if not included in enzyme prep)

-

Isopropanol (IPA) (co-substrate and solvent)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Methyl tert-butyl ether (MTBE) for extraction

-

Magnesium sulfate (MgSO₄) for drying

-

Reaction vessel with temperature and pH control

Procedure:

-

Reaction Setup: To a temperature-controlled reaction vessel, add potassium phosphate buffer and isopropanol (e.g., in a 9:1 v/v ratio).

-

Enzyme & Cofactor Addition: Dissolve the KRED enzyme preparation and NADP⁺ cofactor (if required) in the buffered solvent system. Stir gently until fully dissolved.

-

Substrate Addition: Add 3'-chloro-4'-fluoroacetophenone to the reaction mixture. The substrate concentration should be optimized based on the specific activity of the enzyme (typically in the range of 10-50 g/L).

-

Reaction Conditions: Maintain the reaction temperature at 30°C and the pH at 7.0. Monitor the reaction progress by taking aliquots and analyzing them via HPLC or GC. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, quench by adding MTBE. Separate the organic layer. Extract the aqueous layer twice more with MTBE.

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. If necessary, purify further via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the final product as a colorless oil or low-melting solid.

Quality Control and Validation: Ensuring Stereochemical Integrity

For any chiral intermediate, rigorous quality control is non-negotiable.[][12] The identity, purity, and, most importantly, the enantiomeric purity must be unequivocally established to ensure the quality of the final API.[1][13]

Analytical Methods for Quality Control

| Parameter | Method | Typical Specification | Rationale |

| Appearance | Visual Inspection | Colorless to pale yellow liquid/solid | Provides a basic check for gross contamination or degradation. |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference spectra | Confirms the correct chemical structure and absence of major structural impurities. |

| Purity (Achiral) | HPLC-UV or GC-FID | ≥ 99.0% | Quantifies the amount of the desired compound relative to any achiral impurities.[14] |

| Enantiomeric Excess (e.e.) | Chiral HPLC | ≥ 99.5% | The most critical parameter; confirms the stereochemical purity and quantifies the undesired enantiomer.[][12] |

| Residual Solvents | GC-Headspace | Per ICH Q3C Guidelines | Ensures that solvents used during synthesis and purification are below safety limits. |

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Causality of Method Selection: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time and allowing for accurate quantification.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based column such as a Chiralcel® OD-H or Chiralpak® AD-H is often effective for this class of compounds.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio must be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 225 nm (where the phenyl ring has strong absorbance).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a solution of the (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Racemic Standard (for method development): If available, prepare a solution of the racemic mixture (both R and S enantiomers) to confirm peak identification and separation.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Analysis: Inject the racemic standard first to determine the retention times of the (R) and (S) enantiomers. Then, inject the sample solution.

-

Calculation: The enantiomeric excess (e.e.) is calculated from the peak areas (A) of the two enantiomers using the following formula: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100 Where A_R is the area of the desired (R)-enantiomer and A_S is the area of the undesired (S)-enantiomer.

Application in API Synthesis: A Representative Workflow

(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is a versatile intermediate. The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution to form new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds. This is a common strategy in the assembly of complex pharmaceutical molecules.

Causality of Application: The key utility of this chiral alcohol is to introduce a stereocenter that will be retained or inverted in a predictable manner during subsequent synthetic steps. For example, an S_N2 reaction will proceed with inversion of stereochemistry, transforming the (R)-alcohol into a product with an (S)-configuration at that center. This control is fundamental to building the correct 3D structure of the target API.

Caption: Figure 2: Pathway showing activation and S_N2 displacement.

Protocol 3: Mesylation and Nucleophilic Displacement

This protocol details a two-step sequence to demonstrate the utility of the chiral alcohol in forming a new carbon-nitrogen bond with inversion of stereochemistry.

Materials:

-

(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

A secondary amine nucleophile (e.g., piperidine) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Dimethylformamide (DMF) (anhydrous)

Procedure: Step A - Activation via Mesylation

-

Setup: In a flame-dried, nitrogen-purged flask, dissolve the (1R)-alcohol in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add TEA or DIPEA dropwise to the solution.

-

Mesylation: Add methanesulfonyl chloride dropwise. A precipitate (triethylammonium chloride) will form.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC or LC-MS for the disappearance of the starting alcohol.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting (R)-mesylate is often used directly in the next step without further purification.

Procedure: Step B - S_N2 Displacement

-

Setup: Dissolve the crude mesylate from Step A in anhydrous DMF.

-

Nucleophile Addition: Add the secondary amine nucleophile (e.g., piperidine) to the solution.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the formation of the product.

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the final product by flash column chromatography to yield the desired (S)-amine product. The stereochemistry should be confirmed by appropriate analytical methods.

Stability, Storage, and Safety

-

Storage: (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from heat and sources of ignition.

-

Stability: The compound is generally stable under normal storage conditions. However, chiral alcohols can be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures, especially if catalytic impurities are present.[] It is crucial to maintain its stereochemical integrity throughout its lifecycle.

-

Safety: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[15] Consult the Safety Data Sheet (SDS) for complete handling and hazard information.

Conclusion

(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry and synthetically versatile hydroxyl group, combined with the beneficial electronic and metabolic properties imparted by its halogen substituents, make it an exemplary intermediate for the construction of complex and high-value pharmaceutical agents. The protocols and workflows outlined in this document provide a robust framework for its synthesis, analysis, and application, enabling researchers to leverage its full potential in the pursuit of novel therapeutics.

References

-

Title: Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Key Intermediate of Lifitegrast (Xiidra) Source: ACS Omega URL: [Link]

-

Title: The synthesis route of two key intermediates and lifitegrast. Source: ResearchGate URL: [Link]

-

Title: An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast Source: Thieme Connect URL: [Link]

-

Title: Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints Source: ACS Sustainable Chemistry & Engineering URL: [Link]

-

Title: The Significance of Chirality in Drug Design and Development Source: PMC (PubMed Central) URL: [Link]

-

Title: Guidance for Industry: Stereochemical Issues in Chiral Drug Development Source: Health Canada URL: [Link]

-

Title: Five Key Elements of Pharmaceutical Intermediate Quality Control Source: LinkedIn URL: [Link]

-

Title: New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods Source: MDPI URL: [Link]

-

Title: Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols Source: PMC (PubMed Central) URL: [Link]

-

Title: The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile... Source: PubMed URL: [Link]

-

Title: (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol Source: PubChem URL: [Link]

-

Title: The chemical and asymmetric reduction of 4-fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. Source: ResearchGate URL: [Link]

-

Title: Asymmetric Synthesis Source: Chiralpedia URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PMC (PubMed Central) URL: [Link]

-

Title: 3'-Chloro-4'-fluoroacetophenone Source: PubChem URL: [Link]

-

Title: Asymmetric Bioreduction of 4-Chloroacetophenone Catalyzed by Daucus carota Cells in Water and Organic Solvents Source: ResearchGate URL: [Link]

-

Title: 3-Chloro-4-fluoroacetophenone Source: Cheméo URL: [Link]

-

Title: Fluorine in Medicinal Chemistry Source: University of Oxford URL: [Link]

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soci.org [soci.org]

- 6. 3'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemeo.com [chemeo.com]

- 8. Chiralpedia - Online resource for Chiral Science [chiralpedia.com]

- 9. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. tianmingpharm.com [tianmingpharm.com]

- 13. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | C8H8ClFO | CID 12300420 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocols: Synthesis and Evaluation of Novel Kinase Inhibitors from a 3-Chloro-4-fluorophenyl Scaffold

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. This document provides a comprehensive guide for the design, synthesis, and biological evaluation of novel kinase inhibitors utilizing 2-(3-chloro-4-fluorophenyl)ethan-1-ol as a versatile starting material. We detail robust, step-by-step protocols for the chemical synthesis of a diversified library of kinase inhibitors based on a core heterocyclic scaffold. Furthermore, we provide validated methodologies for assessing their biological activity, including in vitro kinase inhibition and cell-based anti-proliferative assays. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction

Protein kinases catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, and survival.[1][2] In many cancers, mutations or overexpression of specific kinases, such as the Epidermal Growth Factor Receptor (EGFR), lead to aberrant signaling and uncontrolled cell proliferation.[3][4][5][6] Consequently, targeting these enzymes with small molecule inhibitors has proven to be a highly effective therapeutic strategy.[4]

The 3-chloro-4-fluorophenyl moiety is a common feature in many approved kinase inhibitors, such as Lapatinib. This substitution pattern is often crucial for establishing potent and selective interactions within the ATP-binding pocket of the target kinase. The chlorine and fluorine atoms can modulate the electronic properties of the molecule and form key interactions with the protein, enhancing binding affinity and influencing pharmacokinetic properties. Starting from the readily available 2-(3-chloro-4-fluorophenyl)ethan-1-ol, a diverse range of potential inhibitors can be accessed through a flexible and modular synthetic approach.

This guide outlines a complete workflow from chemical synthesis to biological evaluation, providing both the "how" and the "why" behind each experimental step.

Part A: Chemical Synthesis

Section 1: Retrosynthetic Analysis & Synthetic Strategy

The overall strategy involves a convergent synthesis. The starting alcohol is first oxidized to an electrophilic aldehyde. This intermediate then undergoes a key carbon-nitrogen bond-forming reaction to construct a central heterocyclic core, which is a common feature in many kinase inhibitors.[7][8] Finally, palladium-catalyzed cross-coupling reactions are employed to introduce diversity and build out the final inhibitor structures, targeting specific interactions within the kinase active site.

Caption: Synthetic Workflow: Retrosynthetic and Forward Synthesis Plan.

Section 2: Detailed Synthetic Protocols

Protocol 2.1: Oxidation of 2-(3-chloro-4-fluorophenyl)ethan-1-ol

This initial step converts the primary alcohol into the corresponding aldehyde, creating a reactive electrophile essential for the subsequent C-N bond formation.

-

Rationale: A mild oxidizing agent is chosen to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high selectivity, mild reaction conditions, and simple workup. Alternative methods include Swern oxidation or using other hypervalent iodine reagents.[9]

-

Step-by-Step Protocol:

-

To a stirred solution of 2-(3-chloro-4-fluorophenyl)ethan-1-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add solid Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio).

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude 2-(3-chloro-4-fluorophenyl)acetaldehyde is typically used in the next step without further purification.

-

Protocol 2.2: Reductive Amination to Form a Pyrimidine Core

This protocol describes the formation of a key aminopyrimidine core, a privileged scaffold in kinase inhibitor design. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.

-

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds.[10][11] Using sodium triacetoxyborohydride (STAB) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.[10] It is less basic and more tolerant of acidic conditions than other hydrides like sodium cyanoborohydride.[10]

-

Step-by-Step Protocol:

-

In a round-bottom flask, dissolve the crude 2-(3-chloro-4-fluorophenyl)acetaldehyde (1.0 eq) and a substituted aminopyrimidine (e.g., 2,4-dichloro-5-methylpyrimidine) (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.

-

If the amine substrate is an HCl salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq) to free the amine.

-

Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

-

Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyrimidine intermediate.

-

Protocol 2.3: Diversification via Suzuki-Miyaura Cross-Coupling

This final step installs various aryl or heteroaryl groups onto the pyrimidine core, allowing for the exploration of structure-activity relationships (SAR).

-

Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds.[1][12][13] Its tolerance of a wide range of functional groups makes it ideal for late-stage functionalization in complex molecule synthesis.[1][12]

-

Step-by-Step Protocol:

-

To a microwave vial, add the pyrimidine intermediate from Protocol 2.2 (1.0 eq), the desired (hetero)aryl boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 0.1 M).

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify the final compound by flash chromatography or preparative HPLC to yield the pure kinase inhibitor.

-

Section 3: Characterization and Data

All synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 1: Example Characterization Data for a Synthesized Inhibitor

| Analysis | Result |

| ¹H NMR | Conforms to expected structure |

| ¹³C NMR | Conforms to expected structure |

| Mass Spec (HRMS) | [M+H]⁺ calculated: 450.1234, found: 450.1236 |

| Purity (HPLC) | >98% (at 254 nm) |

Part B: Biological Evaluation

Section 4: Mechanism of Action & Target Rationale

Many kinase inhibitors bearing the anilino-quinazoline or anilino-pyrimidine scaffold are known to target tyrosine kinases like EGFR.[14][15][16][17] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.[2][3][5] The synthesized inhibitors are designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Section 5: In Vitro Kinase Assays

Protocol 5.1: HTRF® Kinase Assay for IC₅₀ Determination

This protocol provides a method to determine the potency of the synthesized compounds against a target kinase (e.g., EGFR) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Rationale: HTRF is a robust, high-throughput screening method based on Förster Resonance Energy Transfer (FRET).[18][19] It measures the phosphorylation of a biotinylated substrate by the kinase. A Europium cryptate-labeled anti-phospho-antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are used for detection.[18][20] Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

-

Step-by-Step Protocol:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is used. Dispense a small volume (e.g., 0.5 µL) of each compound dilution into a 384-well low-volume assay plate. Include DMSO-only wells as a no-inhibition control.

-

Enzyme Addition: Dilute the recombinant human EGFR kinase enzyme in the appropriate kinase buffer. Add the enzyme solution (e.g., 5.5 µL) to all wells containing the compounds and mix gently.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.[18]

-

Reaction Initiation: Prepare a solution containing the biotinylated peptide substrate and ATP (at its Km concentration) in kinase buffer. Initiate the kinase reaction by adding this solution (e.g., 4 µL) to all wells.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The exact time should be within the linear range of the enzyme reaction, determined during assay development.[21]

-

Detection: Stop the reaction by adding a detection buffer containing EDTA, the Europium cryptate-labeled antibody, and the streptavidin-acceptor.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reagents to bind.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both the acceptor and donor wavelengths. Calculate the HTRF ratio and plot the percent inhibition versus compound concentration to determine the IC₅₀ value using a four-parameter logistic fit.

-

Section 6: Cell-Based Assays

Protocol 6.1: Anti-proliferative Assay using CellTiter-Glo®

This assay determines the effect of the synthesized inhibitors on the viability of a cancer cell line that is dependent on the target kinase (e.g., A431, an EGFR-overexpressing cell line).

-

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[22][23] The amount of ATP is directly proportional to the number of cells in culture.[23] A decrease in ATP signifies either cytotoxic or cytostatic effects of the compound. Its "add-mix-measure" format makes it ideal for high-throughput screening.[22][23]

-

Step-by-Step Protocol:

-

Cell Plating: Seed cells (e.g., A431) in a 96-well or 384-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in their recommended growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add serial dilutions of the synthesized inhibitors to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor like Erlotinib).

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

-

Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[23][24] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[23][25] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[23][24] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[23][24][25] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[23][24][25]